3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound featuring a unique structure that combines fluorine, methoxy, hydroxy, and methyl groups within an imidazo[2,1-b][1,3]thiazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The fluorine and methoxy groups can be introduced via electrophilic aromatic substitution reactions, while the hydroxy group may be added through hydroxylation reactions. The methyl group is typically introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the fluorine group could introduce a variety of new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Medicine
Medicinally, the compound may exhibit pharmacological properties that make it useful in the treatment of various diseases. Its ability to interact with specific molecular targets could lead to the development of new medications.
Industry
In industry, the compound’s unique properties could be harnessed for the development of advanced materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism by which 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Lacks the methyl group on the phenyl ring.
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]oxazin-1-ium: Contains an oxygen atom in place of the sulfur atom in the thiazine ring.
Uniqueness
The presence of both fluorine and methoxy groups, along with the specific arrangement of the imidazo[2,1-b][1,3]thiazine core, gives this compound unique chemical and biological properties. These features can influence its reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22FN2O2S+ |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C20H22FN2O2S/c1-14-4-6-15(7-5-14)22-13-20(24,23-10-3-11-26-19(22)23)17-9-8-16(25-2)12-18(17)21/h4-9,12,24H,3,10-11,13H2,1-2H3/q+1 |
InChI Key |
SZUDVUDIFWVKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O |
Origin of Product |
United States |
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